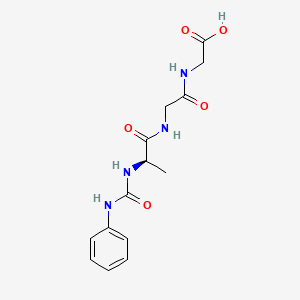![molecular formula C19H16N4O B14220423 3-(2-methoxyphenyl)-5-(4-methylphenyl)-2H-pyrazolo[3,4-c]pyridazine](/img/structure/B14220423.png)
3-(2-methoxyphenyl)-5-(4-methylphenyl)-2H-pyrazolo[3,4-c]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methoxyphenyl)-5-(4-methylphenyl)-2H-pyrazolo[3,4-c]pyridazine is a heterocyclic compound that belongs to the pyrazolo[3,4-c]pyridazine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of methoxy and methylphenyl groups in the structure enhances its chemical properties and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenyl)-5-(4-methylphenyl)-2H-pyrazolo[3,4-c]pyridazine typically involves the cyclization of appropriate hydrazine derivatives with suitable diketones or aldehydes. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process. For example, the reaction between 2-methoxyphenylhydrazine and 4-methylbenzaldehyde in the presence of an acid catalyst can yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)-5-(4-methylphenyl)-2H-pyrazolo[3,4-c]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(2-Methoxyphenyl)-5-(4-methylphenyl)-2H-pyrazolo[3,4-c]pyridazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenyl)-5-(4-methylphenyl)-2H-pyrazolo[3,4-c]pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methoxyphenyl)-5-phenyl-2H-pyrazolo[3,4-c]pyridazine
- 3-(2-Methoxyphenyl)-5-(4-chlorophenyl)-2H-pyrazolo[3,4-c]pyridazine
- 3-(2-Methoxyphenyl)-5-(4-fluorophenyl)-2H-pyrazolo[3,4-c]pyridazine
Uniqueness
3-(2-Methoxyphenyl)-5-(4-methylphenyl)-2H-pyrazolo[3,4-c]pyridazine is unique due to the presence of both methoxy and methylphenyl groups, which can enhance its chemical stability and biological activity
Properties
Molecular Formula |
C19H16N4O |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-5-(4-methylphenyl)-2H-pyrazolo[3,4-c]pyridazine |
InChI |
InChI=1S/C19H16N4O/c1-12-7-9-13(10-8-12)16-11-15-18(21-23-19(15)22-20-16)14-5-3-4-6-17(14)24-2/h3-11H,1-2H3,(H,21,22,23) |
InChI Key |
QPQUNPUHWRWFBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC3=C(NN=C3N=N2)C4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


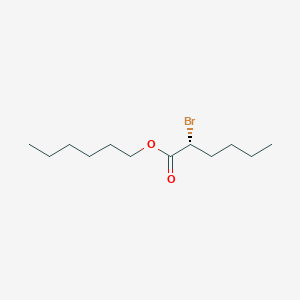
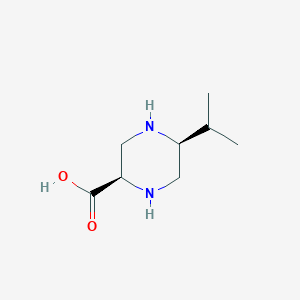
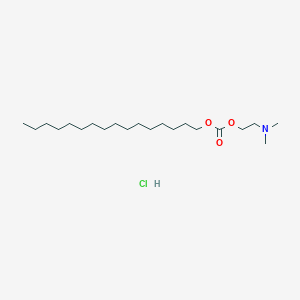



![N-[(E)-Amino(anilino)methylidene]formamide](/img/structure/B14220377.png)
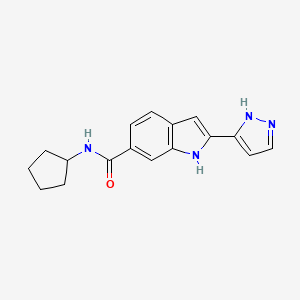

![2-[2-[2-Hydroxy-3,5-bis(2-methylpropyl)phenyl]sulfanylethylsulfanyl]-4,6-bis(2-methylpropyl)phenol](/img/structure/B14220381.png)
![N-[(1R,2R,6R)-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide](/img/structure/B14220386.png)
![Benzoic acid;[3-[(10-methylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14220392.png)
![(1R,2R,4S)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14220399.png)
